Ggbce
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ggbce, also known as Gamma-glutamylcysteine, is a naturally occurring compound that has been found to have various biochemical and physiological effects. It is a precursor for the synthesis of glutathione, which is an important antioxidant in the body. Ggbce has been studied extensively for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
Scientific Research Applications
1. Enhancing Chemical Biosynthesis Efficiency
Metabolic engineering through Genetic Code Expansion (GCE) enhances chemical biosynthesis efficiency. GCE-based orthogonal translation systems incorporate non-canonical amino acids into proteins, improving cellular metabolism balance. This approach has significantly increased production efficiency in applications like N-acetylglucosamine and N-acetylneuraminic acid bioproduction, achieving substantial improvements in production titers (Tian et al., 2020).
2. Facilitating Biological Discoveries
GCE enables the encoding of diverse amino acids, advancing biological research in various settings, including basic, medical, and industrial research. It has fostered a community of resource facilities, workshops, and conferences aimed at overcoming technical challenges and promoting broader integration of GCE in scientific research (Petersson, Mehl, & Ahern, 2019).
3. Advancements in Genome-Wide Association Studies (GWAS)
GWAS designs, leveraging GCE, have led to discoveries in population genetics, complex-trait genetics, disease biology, and therapeutics. The approach involves testing numerous genetic variants for associations with outcomes, leading to significant advancements in understanding the genetics of diseases and complex traits (Visscher et al., 2017).
4. Improving Analytical Techniques
GCE has contributed to refining analytical techniques like GC-MS, enhancing its effectiveness in quality control and analytical research. This improvement aids in impurity profiling and maintenance, crucial for human welfare and development (Chauhan, Goyal, & Chauhan, 2014).
5. Bioorthogonal Labeling for Microscopy
GCE technology allows specific incorporation of functionalized noncanonical amino acids into proteins, enhancing bioorthogonal labeling techniques. This advancement permits super-resolution microscopy with high signal-to-noise ratios, even at the single-molecule level, enabling more precise and efficient scientific imaging and characterizations (Beliu et al., 2019).
properties
CAS RN |
1103-58-8 |
---|---|
Product Name |
Ggbce |
Molecular Formula |
C20H24O7 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propane-1,3-diol |
InChI |
InChI=1S/C20H24O7/c1-25-17-11-14(6-7-15(17)23)20(24)19(12-22)27-16-8-5-13(4-3-9-21)10-18(16)26-2/h3-8,10-11,19-24H,9,12H2,1-2H3/b4-3+ |
InChI Key |
FYEZJIXULOZDRT-ONEGZZNKSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/CO)OC(CO)C(C2=CC(=C(C=C2)O)OC)O |
SMILES |
COC1=C(C=CC(=C1)C=CCO)OC(CO)C(C2=CC(=C(C=C2)O)OC)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CCO)OC(CO)C(C2=CC(=C(C=C2)O)OC)O |
synonyms |
GGBCE guaiacylglycerol-beta-coniferyl ethe |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.